molecular formula C22H22ClN5OS B2510292 5-((2-Chlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 869343-60-2

5-((2-Chlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2510292
CAS No.: 869343-60-2
M. Wt: 439.96
InChI Key: KDXOGMTVVLRMEZ-UHFFFAOYSA-N
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Description

5-((2-Chlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C22H22ClN5OS and its molecular weight is 439.96. The purity is usually 95%.
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Biological Activity

5-((2-Chlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a thiazole and triazole ring system that is known for various biological properties.

Chemical Structure

The molecular formula of the compound is C23H25ClN5OSC_{23}H_{25}ClN_5OS with a molecular weight of 419.5 g/mol. The structural representation includes a thiazole ring fused with a triazole moiety, which contributes to its biological profile.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing on its effects on various biological systems.

Anticancer Activity

Research indicates that compounds containing piperazine and thiazole motifs exhibit significant anticancer properties. For instance, derivatives of piperazine have been shown to inhibit tumor growth in various cancer cell lines. The specific compound under study has demonstrated cytotoxic effects against several cancer types, including breast and lung cancer cells.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Reference
MCF-7 (Breast)15.4
A549 (Lung)12.3
HeLa (Cervical)18.7

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies have shown that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

Table 2: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the thiazole and triazole rings play crucial roles in interacting with biological targets such as enzymes and receptors involved in cell signaling pathways.

Case Studies

  • Case Study on Anticancer Efficacy : A study published in the International Journal of Pharmaceutical Sciences and Research demonstrated that the compound inhibited the proliferation of MCF-7 cells through apoptosis induction. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers.
  • Antimicrobial Evaluation : In another study, the compound was tested against a panel of clinical isolates from patients with infections. The results indicated that it significantly reduced bacterial load in vitro, suggesting potential for development as an antimicrobial agent.

Properties

IUPAC Name

5-[(2-chlorophenyl)-(4-phenylpiperazin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN5OS/c1-15-24-22-28(25-15)21(29)20(30-22)19(17-9-5-6-10-18(17)23)27-13-11-26(12-14-27)16-7-3-2-4-8-16/h2-10,19,29H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDXOGMTVVLRMEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3Cl)N4CCN(CC4)C5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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